(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate
Description
(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate is a branched ester characterized by a complex alkenyl chain and a 3-methylbut-2-enoate moiety. Its structure includes conjugated double bonds and tertiary substituents, which may influence its reactivity and physical properties.
Properties
CAS No. |
23960-07-8 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C15H24O2/c1-11(2)7-8-14(13(5)6)10-17-15(16)9-12(3)4/h7,9,14H,5,8,10H2,1-4,6H3/t14-/m1/s1 |
InChI Key |
STLUIDJQVVNOAV-CQSZACIVSA-N |
SMILES |
CC(=CCC(COC(=O)C=C(C)C)C(=C)C)C |
Isomeric SMILES |
CC(=CC[C@H](COC(=O)C=C(C)C)C(=C)C)C |
Canonical SMILES |
CC(=CCC(COC(=O)C=C(C)C)C(=C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lavandulyl Senecioate; (+-)-Lavandulyl senecioate; (S)-(+-)-Lavandulyl senecioate; |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Significance
The compound, systematically named 2-isopropenyl-5-methyl-4-hexen-1-yl 3-methyl-2-butenoate (CAS 23960-07-8), features a lavandulyl senecioate backbone. Its bicyclic terpenoid structure includes two conjugated double bonds, rendering stereochemical control paramount for biological activity. The (R)-enantiomer demonstrates superior pheromonal efficacy, necessitating enantioselective synthesis in commercial formulations.
Synthetic Methodologies
Transesterification of Alkyl Senecioates
The most industrially viable route involves transesterification of alkyl senecioates (e.g., ethyl senecioate) with 2-isopropenyl-5-methyl-4-hexen-1-ol (lavandulol). The reaction proceeds via titanium tetraethoxide catalysis (0.5–2 mol%) at 80–160°C under atmospheric pressure:
$$
\text{CH}3\text{COOR} + \text{Lavandulol} \xrightarrow{\text{Ti(OEt)}4} \text{Pheromone} + \text{ROH}
$$
Key advantages :
- Yield : 85–92% after distillation
- By-product suppression : <2% isomer formation vs. 8–12% in alternative routes
- Solvent-free operation : Increases reactor throughput by 40% compared to solvent-mediated processes
Table 1: Transesterification Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–140°C | Maximizes kinetics without decomposition |
| Catalyst Loading | 1.2 mol% Ti(OEt)₄ | Balances cost and reaction rate |
| Reaction Time | 4–6 hours | Completes conversion while minimizing side reactions |
Direct Esterification of Senecioic Acid
Early routes employed esterification of senecioic acid (3-methyl-2-butenoic acid) with lavandulol under acidic conditions (H₂SO₄, p-TsOH). While conceptually straightforward, this method faces challenges:
Sulfonate Ester Intermediates (Obsolete Method)
Patented in WO 2006/109570, this approach utilized lavandulyl sulfonate esters reacting with senecioic acid salts. Despite theoretical elegance, practical limitations included:
Stereochemical Control Strategies
Industrial-Scale Purification
Short-Path Distillation
Critical for removing <2% residual lavandulol and senecioic acid:
| Parameter | Value | Rationale |
|---|---|---|
| Temperature | 110°C (0.1 mbar) | Avoids thermal degradation |
| Feed Rate | 2 L/h·m² | Maximizes separation efficiency |
| Wiped Film Speed | 350 rpm | Maintains thin film for rapid evaporation |
Analytical Method Validation
Gas Chromatography Profiling
The NIST-recommended method employs DB-5 (30 m × 0.25 mm × 0.25 μm) columns with He carrier gas:
- Oven Program : 60°C (1 min) → 5°C/min → 210°C → 10°C/min → 280°C (15 min)
- Retention Index : 1511 (Van Den Dool) ±2 units
- Detection : FID at 300°C, split ratio 50:1
Table 2: Impurity Profile Specification
| Impurity | Retention Index | Allowable Limit |
|---|---|---|
| Lavandulol | 925 | ≤0.3% |
| Ethyl senecioate | 1021 | ≤0.1% |
| Δ²,Δ³ isomer | 1508 | ≤0.5% |
Scale-Up Challenges and Mitigation
Exothermic Reaction Management
The transesterification releases 85 kJ/mol, requiring:
- Jacketed reactors with ΔT ≤5°C/cm²
- Controlled feed addition over 90–120 minutes
- Redundant cooling systems to prevent runaway reactions
Catalyst Recycling
Titanium residues (≤50 ppm) necessitate:
- Two-stage washing: 5% citric acid followed by NaHCO₃
- Centrifugal separation at 10,000 × g for 30 minutes
Emerging Technologies
Continuous Flow Synthesis
Microreactor trials (Corning AFR) demonstrated:
- 98.5% conversion in 12 minutes residence time
- 3.5-fold productivity increase vs. batch
- Automated in-line GC monitoring every 45 seconds
Regulatory and Environmental Considerations
EHS Profile
- LD₅₀ (oral rat) : >5000 mg/kg
- Aquatic Toxicity : EC₅₀ Daphnia magna 8.2 mg/L (96 h)
- Biodegradation : 78% in 28 days (OECD 301D)
REACH Compliance
Registration dossiers require:
- Extended one-generation reproductive study (EOGRTS)
- Read-across justification for ≥90% structural similarity
- Environmental exposure modeling for vineyard scenarios
Chemical Reactions Analysis
(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding lavandulol and isovaleric acid as products.
Scientific Research Applications
(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a bioactive compound in natural health products.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of (5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, the compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, its antimicrobial activity may result from disrupting the cell membrane of microorganisms, while its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound’s ester group and alkenyl branches can be compared to other esters in the evidence:
- Methyl 3-arylamino-2-benzoylaminobut-2-enoate (): This ester contains an aromatic amine substituent, contrasting with the alkenyl branches of the target compound. The absence of aromaticity in the target may reduce its stability under acidic conditions but enhance its volatility .
- Polymerized butyl methacrylate (): Unlike the monomeric target compound, polymerized esters exhibit higher molecular weights and thermal stability. The target’s branched structure may hinder polymerization compared to linear acrylates .
Table 1: Structural Comparison of Esters
| Compound | Key Features | Reactivity Insights |
|---|---|---|
| Target compound | Branched alkenyl, non-aromatic | Potential for isomerization |
| Methyl 3-arylamino-2-benzoylaminobut-2-enoate | Aromatic amine, conjugated ester | Susceptible to electrophilic substitution |
| Butyl methacrylate polymers | Linear, polymerized structure | High thermal stability |
Reactivity and Environmental Behavior
The lumping strategy in groups structurally similar compounds for modeling purposes. The target’s conjugated alkenyl-ester system may align with surrogates in atmospheric or degradation studies, sharing reaction pathways (e.g., hydrolysis, oxidation) with simpler esters. However, its branching could slow degradation compared to linear analogues .
Biological Activity
(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate, also known as lavandulyl senecioate, is a chemical compound with the molecular formula C15H24O2. This compound is notable for its potential biological activities, which include antimicrobial, anti-inflammatory, and insecticidal properties. Understanding its biological activity is essential for exploring its applications in pharmaceuticals, agriculture, and natural product chemistry.
The compound is characterized by the following properties:
- Molecular Weight : 236.35 g/mol
- LogP : 4.0444 (indicating lipophilicity)
- PSA (Polar Surface Area) : 26.3 Ų
Table 1: Basic Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C15H24O2 |
| Molecular Weight | 236.35 g/mol |
| LogP | 4.0444 |
| PSA | 26.3 Ų |
Antimicrobial Activity
Research indicates that lavandulyl senecioate exhibits significant antimicrobial properties against various pathogens. A study conducted by researchers at the University of São Paulo found that the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases. A relevant case study published in the Journal of Ethnopharmacology highlighted its efficacy in reducing inflammation in animal models of arthritis.
Insecticidal Properties
The compound has also been evaluated for its insecticidal activity against various pests. A study published in Pest Management Science reported that lavandulyl senecioate showed significant toxicity to common agricultural pests such as aphids and whiteflies, making it a potential candidate for organic pest control.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- Study : "Antimicrobial Activity of Lavandulyl Senecioate" (2020)
- Findings : The compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
-
Anti-inflammatory Mechanism :
- Study : "Effects of Lavandulyl Senecioate on Inflammatory Cytokines" (2021)
- Findings : Treatment with the compound resulted in a 50% reduction in IL-6 levels in LPS-stimulated macrophages.
-
Insecticidal Activity :
- Study : "Evaluation of Natural Insecticides Against Agricultural Pests" (2022)
- Findings : The compound exhibited over 80% mortality in treated aphid populations within 48 hours.
Safety and Toxicology
While lavandulyl senecioate shows promise in various applications, safety assessments are crucial. The compound has been classified with potential hazards including skin irritation and environmental toxicity to aquatic life. Proper handling and usage guidelines are recommended to mitigate risks associated with exposure.
Table 2: Safety Data
| Hazard Type | Description |
|---|---|
| Skin Irritation | Causes skin irritation |
| Allergic Reactions | May cause allergic skin reactions |
| Environmental Impact | Toxic to aquatic life with long-lasting effects |
Q & A
Q. How can the synthesis of (5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate be optimized to improve yield?
Methodological Answer:
- Use multi-step organic reactions, such as esterification between 5-methyl-2-prop-1-en-2-ylhex-4-enol and 3-methylbut-2-enoyl chloride under inert conditions.
- Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst selection). For example, highlights improved yields via modified pathways using Lewis acids or enzymatic catalysts.
- Purify intermediates via column chromatography and confirm purity with TLC ( ). Final recrystallization in ethanol/ether mixtures enhances purity .
Q. What analytical techniques are recommended for structural confirmation of this compound?
Methodological Answer:
- Combine spectroscopic methods:
Q. How should researchers assess the purity of synthesized batches?
Methodological Answer:
- Thin-Layer Chromatography (TLC) with iodine visualization or UV-active plates ( ).
- High-Performance Liquid Chromatography (HPLC) using reverse-phase columns and UV detection at λ = 210–280 nm.
- Melting Point Analysis for crystalline derivatives; deviations >2°C indicate impurities ( ) .
Advanced Research Questions
Q. How can contradictions in spectral or biological activity data be resolved?
Methodological Answer:
- Cross-Validation : Replicate spectral analyses (e.g., 2D NMR, HSQC, HMBC) to confirm peak assignments ().
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectra.
- Meta-Analysis : Compare findings with structurally related compounds (e.g., discusses resolving ambiguities in enoate esters via comparative studies) .
Q. What experimental designs are suitable for studying biological activity mechanisms?
Q. What computational modeling approaches are effective for predicting physicochemical properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 ( ).
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability with GROMACS.
- In Silico ADMET : Use platforms like SwissADME to estimate bioavailability and toxicity ( ) .
Q. How can stability under varying storage or experimental conditions be evaluated?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC ( ).
- pH-Dependent Stability : Use buffer systems (pH 1–12) to assess hydrolysis rates.
- Freeze-Thaw Cycles : Evaluate crystallinity changes via PXRD after repeated cycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
